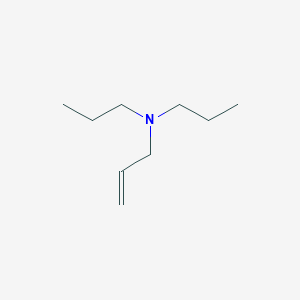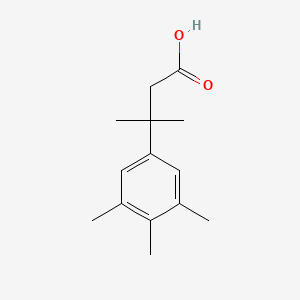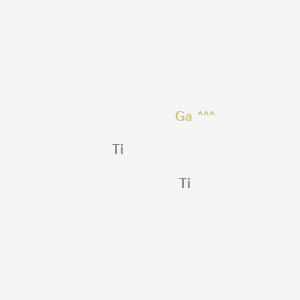
CID 78062116
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “CID 78062116” is known as Gallium titanium (1:2). This compound is a combination of gallium and titanium in a 1:2 ratio. It has a molecular formula of GaTi2 and is known for its unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Gallium titanium (1:2) involves the reaction of gallium and titanium under specific conditions. One common method is to react gallium with titanium in a high-temperature furnace. The reaction typically occurs at temperatures above 1000°C to ensure the proper formation of the compound. The reaction can be represented as: [ \text{Ga} + 2\text{Ti} \rightarrow \text{GaTi}_2 ]
Industrial Production Methods
In industrial settings, the production of Gallium titanium (1:2) involves the use of advanced furnaces and controlled environments to maintain the required temperature and pressure conditions. The process may also involve the use of inert gases to prevent oxidation and ensure the purity of the final product.
化学反応の分析
Types of Reactions
Gallium titanium (1:2) undergoes various types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides of gallium and titanium.
Reduction: It can be reduced using strong reducing agents to yield pure gallium and titanium.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Strong reducing agents such as hydrogen or carbon monoxide.
Substitution: Other metals or metal salts in a suitable solvent.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3) and titanium dioxide (TiO2).
Reduction: Pure gallium and titanium.
Substitution: New metal alloys or intermetallic compounds.
科学的研究の応用
Gallium titanium (1:2) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biomedical applications, such as in the development of biocompatible materials.
Medicine: Studied for its potential use in medical devices and implants due to its biocompatibility and strength.
Industry: Used in the production of high-strength alloys and materials for aerospace and automotive industries.
作用機序
The mechanism by which Gallium titanium (1:2) exerts its effects is primarily through its interaction with other elements and compounds. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Gallium aluminum (12): Similar in structure but involves aluminum instead of titanium.
Gallium iron (12): Involves iron and has different properties and applications.
Gallium nickel (12): Involves nickel and is used in different industrial applications.
Uniqueness
Gallium titanium (1:2) is unique due to its combination of gallium and titanium, which imparts specific properties such as high strength, biocompatibility, and catalytic activity. These properties make it suitable for a wide range of applications, from industrial to biomedical fields.
特性
分子式 |
GaTi2 |
|---|---|
分子量 |
165.46 g/mol |
InChI |
InChI=1S/Ga.2Ti |
InChIキー |
ZNGJAMBSCFMEPX-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Ti].[Ga] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid](/img/structure/B14726005.png)

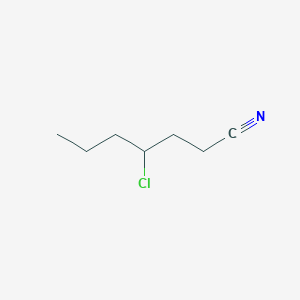


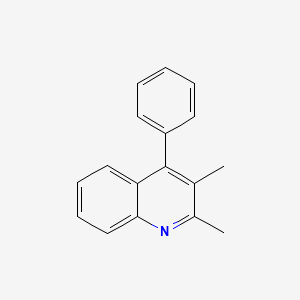

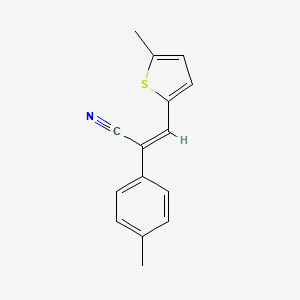
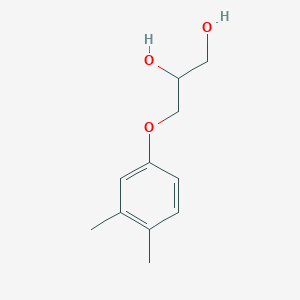
![3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione](/img/structure/B14726061.png)


